molecular formula C19H16N2O3S B4335344 benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate

benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate

Cat. No.: B4335344
M. Wt: 352.4 g/mol
InChI Key: IPGXOOIYCYNPMM-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate is an organic compound that belongs to the pyran family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl cyanide with appropriate aldehydes and ketones in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-effectiveness and efficiency, often employing catalysts to speed up the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its efficacy and reduce side effects.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-5-cyano-6-methyl-4-(2-furyl)-4H-pyran-3-carboxylate
  • Benzyl 2-amino-5-cyano-6-methyl-4-(2-phenyl)-4H-pyran-3-carboxylate

Uniqueness

Benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 2-amino-5-cyano-6-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-14(10-20)16(15-8-5-9-25-15)17(18(21)24-12)19(22)23-11-13-6-3-2-4-7-13/h2-9,16H,11,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXOOIYCYNPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
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benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
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benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
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benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
Reactant of Route 5
benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
Reactant of Route 6
benzyl 2-amino-5-cyano-6-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate

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